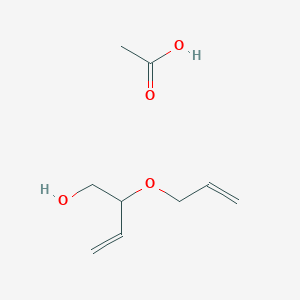
Acetic acid;2-prop-2-enoxybut-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-prop-2-enoxybut-3-en-1-ol is a chemical compound with the molecular formula C9H14O3 It is known for its unique structure, which combines an acetic acid moiety with a 2-prop-2-enoxybut-3-en-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-prop-2-enoxybut-3-en-1-ol typically involves the esterification of acetic acid with 2-prop-2-enoxybut-3-en-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-prop-2-enoxybut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;2-prop-2-enoxybut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-prop-2-enoxybut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the 2-prop-2-enoxybut-3-en-1-ol group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Similar in structure but lacks the 2-prop-2-enoxybut-3-en-1-ol group.
Methyl butyrate: Another ester with a different alkyl group.
Propyl acetate: Similar ester with a propyl group instead of the 2-prop-2-enoxybut-3-en-1-ol group.
Uniqueness
Acetic acid;2-prop-2-enoxybut-3-en-1-ol is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
445378-39-2 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
acetic acid;2-prop-2-enoxybut-3-en-1-ol |
InChI |
InChI=1S/C7H12O2.C2H4O2/c1-3-5-9-7(4-2)6-8;1-2(3)4/h3-4,7-8H,1-2,5-6H2;1H3,(H,3,4) |
Clé InChI |
LXOFHKNUVCGBEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CCOC(CO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)
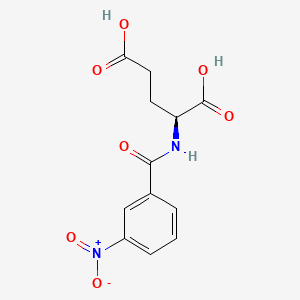
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
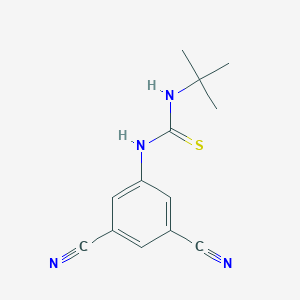
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)

![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)
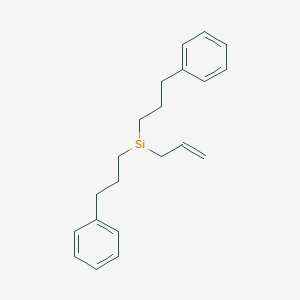
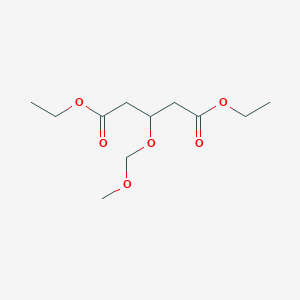
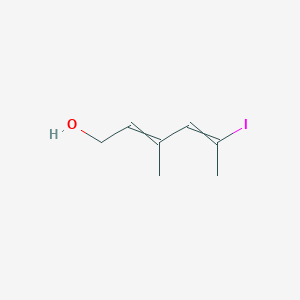

![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
